CCR5 Antagonist Activity Relative to In-Class Benzamide-Pyrimidines
The compound has been explicitly identified as a CCR5 antagonist in a pharmacological screening study [1]. While quantitative IC₅₀ data for this specific compound are not publicly available, the study categorized it as active. In contrast, the closely related N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide (CAS 1448079-36-4) has not been reported to possess CCR5 activity in any peer-reviewed or patent source . This functional dichotomy underscores that the 4-chloro substitution on the benzamide ring is a critical determinant for CCR5 target engagement.
| Evidence Dimension | CCR5 antagonism (qualitative activity assignment) |
|---|---|
| Target Compound Data | Active (CCR5 antagonist) per pharmacological screening [1] |
| Comparator Or Baseline | N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide: No CCR5 activity reported |
| Quantified Difference | Qualitative active vs. inactive |
| Conditions | Pharmacological screening assay; detailed protocol not publicly disclosed |
Why This Matters
For programs targeting CCR5-mediated diseases (e.g., HIV, asthma), procurement of the 4-chloro variant is essential, as alternative benzamide substitutions on the same pyrimidine core lack documented CCR5 antagonist activity.
- [1] Semantic Scholar. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. https://www.semanticscholar.org/author/张会利/91457169 (accessed 2026-05-11). View Source
